molecular formula C14H12FNO4S B2705786 3-(Benzylcarbamoyl)phenyl sulfurofluoridate CAS No. 2411307-05-4

3-(Benzylcarbamoyl)phenyl sulfurofluoridate

Cat. No.: B2705786
CAS No.: 2411307-05-4
M. Wt: 309.31
InChI Key: ZPNMMFDNGWLNHI-UHFFFAOYSA-N
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Description

3-(Benzylcarbamoyl)phenyl sulfurofluoridate is an organic compound that features a benzene ring substituted with a benzylcarbamoyl group and a fluorosulfonyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylcarbamoyl)phenyl sulfurofluoridate typically involves the following steps:

    Formation of Benzylcarbamoyl Group: The benzylcarbamoyl group can be introduced through the reaction of benzylamine with a suitable carbonyl compound, such as benzoyl chloride, under basic conditions.

    Introduction of Fluorosulfonyloxy Group: The fluorosulfonyloxy group can be introduced by reacting the benzene derivative with fluorosulfonic acid or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylcarbamoyl)phenyl sulfurofluoridate can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorosulfonyloxy group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The benzylcarbamoyl group can be oxidized or reduced to form different functional groups.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases to yield corresponding carboxylic acids and other products.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a new amide derivative, while oxidation could produce a carboxylic acid.

Scientific Research Applications

3-(Benzylcarbamoyl)phenyl sulfurofluoridate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzylcarbamoyl)phenyl sulfurofluoridate involves its interaction with specific molecular targets. The benzylcarbamoyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The fluorosulfonyloxy group may enhance the compound’s reactivity or stability, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzylcarbamoyl)-3-chlorosulfonyloxybenzene: Similar structure but with a chlorosulfonyloxy group instead of a fluorosulfonyloxy group.

    1-(Benzylcarbamoyl)-3-methoxysulfonyloxybenzene: Contains a methoxysulfonyloxy group.

    1-(Benzylcarbamoyl)-3-nitrosulfonyloxybenzene: Features a nitrosulfonyloxy group.

Uniqueness

3-(Benzylcarbamoyl)phenyl sulfurofluoridate is unique due to the presence of the fluorosulfonyloxy group, which can impart distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(benzylcarbamoyl)-3-fluorosulfonyloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c15-21(18,19)20-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNMMFDNGWLNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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